4-Amino-N-ethyl-N-(3-methylphenyl)benzamide
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Overview
Description
4-Amino-N-ethyl-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, an ethyl group, and a methyl-substituted phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-N-(3-methylphenyl)benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high selectivity and yield . The reaction conditions include maintaining a constant temperature and using a magnetic stirring device to ensure proper mixing of reagents.
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This method allows for precise control over reaction parameters, leading to higher yields and better product quality. The use of microreactors also facilitates the scaling up of the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro compounds can be reduced back to amino derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-N-ethyl-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is a crucial intermediate in the development of various pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-Methylphenyl)benzamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)benzamide
Uniqueness
4-Amino-N-ethyl-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65270-06-6 |
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Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-amino-N-ethyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C16H18N2O/c1-3-18(15-6-4-5-12(2)11-15)16(19)13-7-9-14(17)10-8-13/h4-11H,3,17H2,1-2H3 |
InChI Key |
ROSSQWUXNGYZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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